

# A Comparative Guide to Assessing the Non-Inferiority of an Infliximab Biosimilar

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Inflexin*

Cat. No.: *B1251215*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Infliximab, a chimeric monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), is a cornerstone therapy for a range of autoimmune and inflammatory diseases.<sup>[1]</sup> The expiration of its patent has paved the way for the development of biosimilars, which promise comparable efficacy and safety at a reduced cost, thereby increasing patient access to biological therapies.<sup>[2][3]</sup>

A biosimilar is a biological product that is highly similar to and has no clinically meaningful differences from an existing FDA-approved reference product.<sup>[4]</sup> Establishing non-inferiority is a rigorous, stepwise process that involves extensive analytical characterization, non-clinical studies, and confirmatory clinical trials. This guide provides an objective comparison of a new biosimilar to its reference product, Remicade (Infliximab), focusing on the critical experimental data and protocols required to demonstrate non-inferiority in pharmacokinetics, clinical efficacy, safety, and immunogenicity.

## Mechanism of Action: Infliximab

Infliximab functions by neutralizing the biological activity of TNF- $\alpha$ .<sup>[5]</sup> It binds with high affinity to both soluble and transmembrane forms of TNF- $\alpha$ , preventing the cytokine from interacting with its receptors, TNFR1 and TNFR2.<sup>[5][6]</sup> This blockade disrupts downstream inflammatory cascades, primarily the NF- $\kappa$ B and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines like IL-1 and IL-6.<sup>[1][6]</sup> Furthermore, Infliximab can induce apoptosis in activated T-lymphocytes and macrophages and mediate antibody-

dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) against cells expressing transmembrane TNF- $\alpha$ .[1]



[Click to download full resolution via product page](#)

**Caption:** Infliximab's mechanism of action and the inhibition of inflammatory pathways.

## Part 1: Pharmacokinetic (PK) Equivalence Assessment

The foundational step in demonstrating biosimilarity is to establish pharmacokinetic equivalence between the biosimilar and the reference product. This is typically conducted in a sensitive and homogenous population, such as healthy volunteers, to detect any potential differences in absorption, distribution, metabolism, and excretion.[7][8]

### Experimental Protocol: Phase I Randomized, Single-Dose, Parallel-Group PK Study

- Objective: To demonstrate PK bioequivalence between the new biosimilar, EU-sourced Remicade, and US-sourced Remicade.[7]
- Study Population: A cohort of healthy male and female subjects, typically aged 18-55 years.
- Design: A randomized, single-blind, three-arm, parallel-group study.[7] Subjects are randomized to receive a single intravenous (IV) infusion of either the biosimilar, EU-Remicade, or US-Remicade at a specified dose (e.g., 5 mg/kg or 10 mg/kg).[7][9]
- PK Sampling: Serial blood samples are collected at pre-specified time points: pre-infusion, during infusion, and at multiple intervals post-infusion (e.g., up to 70 days) to characterize the full concentration-time profile.[10]
- Bioanalytical Method: Serum concentrations of infliximab are measured using a validated enzyme-linked immunosorbent assay (ELISA).
- Primary Endpoints: The key PK parameters are the area under the concentration-time curve from time zero to infinity (AUC<sub>inf</sub>), the area under the concentration-time curve from time zero to the last quantifiable concentration (AUC<sub>last</sub>), and the maximum serum concentration (C<sub>max</sub>).[7]

- Statistical Analysis: Bioequivalence is established if the 90% confidence intervals (CIs) for the ratio of the geometric least-squares means for the primary PK parameters (Cmax, AUCinf, AUClast) between the biosimilar and the reference product fall entirely within the pre-specified equivalence margin of 80.00% to 125.00%.<sup>[7][9]</sup>

## Data Presentation: Comparative Pharmacokinetics

The following table summarizes representative data from a Phase I study comparing an infliximab biosimilar (SB2) to EU- and US-sourced Remicade.<sup>[7]</sup>

| Parameter                        | SB2 (n=54)      | EU-Remicade (n=51)  | US-Remicade (n=54)  |
|----------------------------------|-----------------|---------------------|---------------------|
| Cmax (μg/mL), mean (SD)          | 151 (28.9)      | 148 (27.2)          | 147 (26.9)          |
| AUClast (h·μg/mL), mean (SD)     | 41,300 (12,800) | 40,300 (11,600)     | 40,100 (12,500)     |
| AUCinf (h·μg/mL), mean (SD)      | 42,900 (13,900) | 41,700 (12,400)     | 41,600 (13,500)     |
| Geometric LS Mean Ratio (90% CI) |                 |                     |                     |
| Cmax: SB2 / EU-Remicade          | -               | 102.0% (94.9–109.6) | -                   |
| Cmax: SB2 / US-Remicade          | -               | -                   | 102.7% (95.6–110.4) |
| AUCinf: SB2 / EU-Remicade        | -               | 102.7% (93.9–112.3) | -                   |
| AUCinf: SB2 / US-Remicade        | -               | -                   | 103.1% (94.3–112.7) |

Data adapted from a study on the SB2 biosimilar. The results show that the 90% CIs for the geometric mean ratios of the primary PK parameters were all within the 80-125% equivalence margin, demonstrating PK bioequivalence.<sup>[7]</sup>





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pharmacyfreak.com](http://pharmacyfreak.com) [pharmacyfreak.com]
- 2. [ajmc.com](http://ajmc.com) [ajmc.com]
- 3. [iris.unito.it](http://iris.unito.it) [iris.unito.it]
- 4. Are there any biosimilars available for Infliximab? [synapse.patsnap.com](http://synapse.patsnap.com)
- 5. What is the mechanism of Infliximab? [synapse.patsnap.com](http://synapse.patsnap.com)
- 6. [hilarispublisher.com](http://hilarispublisher.com) [hilarispublisher.com]
- 7. A Randomized, Phase I Pharmacokinetic Study Comparing SB2 and Infliximab Reference Product (Remicade®) in Healthy Subjects - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 8. A Randomized, Phase I Pharmacokinetic Study Comparing SB2 and Infliximab Reference Product (Remicade®) in Healthy Subjects - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 9. A randomized study comparing the pharmacokinetics of the potential biosimilar PF-06438179/GP1111 with Remicade® (infliximab) in healthy subjects (REFLECTIONS B537-01) - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 10. A Randomized, Phase I Pharmacokinetic Study Comparing SB2 and Infliximab Reference Product (Remicade®) in Healthy Subjects | [springermedizin.de](http://springermedizin.de) [springermedizin.de]
- To cite this document: BenchChem. [A Comparative Guide to Assessing the Non-Inferiority of an Infliximab Biosimilar]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1251215#assessing-the-non-inferiority-of-a-new-biosimilar-to-remicade-infliximab\]](https://www.benchchem.com/product/b1251215#assessing-the-non-inferiority-of-a-new-biosimilar-to-remicade-infliximab)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)